3'-Trifluoromethylbiphenyl-4-boronic acid
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Overview
Description
3’-Trifluoromethylbiphenyl-4-boronic acid is an organic compound with the molecular formula C13H10BF3O2. It is a boronic acid derivative, characterized by the presence of a trifluoromethyl group attached to a biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Trifluoromethylbiphenyl-4-boronic acid typically involves the reaction of 3’-trifluoromethylbiphenyl with a boron-containing reagent. One common method is the reaction of 3’-trifluoromethylbiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of 3’-Trifluoromethylbiphenyl-4-boronic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3’-Trifluoromethylbiphenyl-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3’-Trifluoromethylbiphenyl-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3’-Trifluoromethylbiphenyl-4-boronic acid in Suzuki-Miyaura reactions involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the biaryl product . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in these reactions .
Comparison with Similar Compounds
- 4-Trifluoromethylphenylboronic acid
- 3-Trifluoromethylphenylboronic acid
- 2-Trifluoromethylphenylboronic acid
Comparison: 3’-Trifluoromethylbiphenyl-4-boronic acid is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler trifluoromethylphenylboronic acids. This uniqueness makes it particularly useful in the synthesis of more complex and diverse organic molecules .
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(18)19/h1-8,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGSHGQGXTXEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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